Electrochemical Oxidation Potential: Biphenylene vs. Biphenyl in CV Measurements
Biphenylene exhibits a substantially lower oxidation potential compared to biphenyl, a direct consequence of its partial antiaromatic character. Cyclic voltammetry (CV) measurements reveal that biphenylene derivatives are much more easily oxidizable than their biphenyl counterparts, facilitating the formation and stabilization of cation radicals and dications [1]. While exact E₁/₂ values vary with substitution, the biphenylene ring system imparts greatly enhanced stability to these oxidized species, a property not observed for biphenyl systems under identical conditions [2]. This differential redox behavior is critical for applications in organic electronics and single-molecule devices where charge injection and transport are paramount [3].
| Evidence Dimension | Ease of oxidation (qualitative, supported by CV peak potentials) |
|---|---|
| Target Compound Data | Significantly lower oxidation potential; forms stable cation radicals and dications |
| Comparator Or Baseline | Biphenyl (C₁₂H₁₀): Higher oxidation potential; unstable oxidized species |
| Quantified Difference | Biphenylene ring system imparts greatly enhanced stability to cation radicals and dications compared to biphenyl system |
| Conditions | Cyclic voltammetry (CV) in aprotic organic solvents (e.g., acetonitrile, dichloromethane) with supporting electrolyte |
Why This Matters
This property is decisive for selecting biphenylene over biphenyl in electrochemical studies, redox-active materials, and molecular electronics where low oxidation barriers and stable radical intermediates are required.
- [1] Schneebeli, S. T.; Kamenetska, M.; Cheng, Z.; Skouta, R.; Friesner, R. A.; Venkataraman, L.; Breslow, R. The Electrical Properties of Biphenylenes. Org. Lett. 2010, 12 (18), 4114-4117. View Source
- [2] Ronlán, A.; Parker, V. D. Electrochemistry of biphenylenes. Observation of biphenylene cation radicals and dications. J. Chem. Soc., Chem. Commun. 1974, 33-34. View Source
- [3] Gantenbein, M.; Li, X.; Sangtarash, S.; Bai, J.; Olsen, G.; Alqorashi, A.; Hong, W.; Lambert, C. J.; Bryce, M. R. Exploring antiaromaticity in single-molecule junctions formed from biphenylene derivatives. Nanoscale 2019, 11 (43), 20659-20666. View Source
